
2-Cyclopropyl-6-(oxolan-2-yl)pyrimidin-4-amine
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of pyrimidinamine derivatives, which includes 2-Cyclopropyl-6-(oxolan-2-yl)pyrimidin-4-amine, has been a hot topic in the pesticide field for many years because of their excellent biological activity . A series of pyrimidinamine derivatives were designed and synthesized using pyrimidifen as a template according to the bioisosterism .Molecular Structure Analysis
The molecular structure of 2-Cyclopropyl-6-(oxolan-2-yl)pyrimidin-4-amine is unique and allows for diverse applications, ranging from drug discovery to material synthesis. This compound belongs to the class of organic compounds known as pyridinylpyrimidines . These are compounds containing a pyridinylpyrimidine skeleton, which consists of a pyridine linked (not fused) to a pyrimidine by a bond .Chemical Reactions Analysis
Pyrimidinamine derivatives, including 2-Cyclopropyl-6-(oxolan-2-yl)pyrimidin-4-amine, act as mitochondrial complex I electron transport inhibitors (MET I) . More than two-thirds of pyrimidine fungicides belong to pyrimidinamine derivatives .Applications De Recherche Scientifique
Anticancer Applications
Pyrimidine derivatives, including 2-Cyclopropyl-6-(oxolan-2-yl)pyrimidin-4-amine, are known for their wide range of pharmacological applications. They have been reported to exhibit anticancer properties, particularly in the modulation of myeloid leukemia. Pyrimidine-based drugs such as imatinib, Dasatinib, and nilotinib are well-established treatments for leukemia .
Antimicrobial and Antifungal Activities
These compounds have shown significant antimicrobial and antifungal activities. A study highlighted the synthesis of novel pyrimidine derivatives containing an amide moiety, which demonstrated high antifungal activity against various plant pathogens . This suggests potential for agricultural applications in protecting crops from fungal diseases.
Antiviral and Antibacterial Properties
Pyrimidine derivatives are also recognized for their antiviral and antibacterial properties. They have been used in the synthesis of active molecules that serve as intermediates in agrochemicals, showcasing extensive biological activities including antiviral and antibacterial effects .
Cardiovascular and Antihypertensive Effects
The cardiovascular applications of pyrimidine derivatives are notable, with some compounds acting as cardiovascular agents and exhibiting antihypertensive effects. This opens avenues for the development of new therapeutic agents in the treatment of cardiovascular diseases .
Anti-Inflammatory and Analgesic Activities
Pyrimidine derivatives are known to possess anti-inflammatory and analgesic activities. These properties make them valuable in the development of new medications for the treatment of chronic pain and inflammatory conditions .
Antidiabetic Potential
The role of pyrimidine derivatives in antidiabetic treatments has been explored, with some compounds showing promise as DPP-IV inhibitors. This highlights the potential for these compounds to be used in the management of diabetes .
Mécanisme D'action
Target of Action
The primary target of 2-Cyclopropyl-6-(oxolan-2-yl)pyrimidin-4-amine is the cyclin-dependent protein kinases (CDKs), which are important protein serine/threonine kinases belonging to the CMGC family . These kinases play crucial roles in regulating cell cycles and transcriptions .
Mode of Action
2-Cyclopropyl-6-(oxolan-2-yl)pyrimidin-4-amine interacts with CDKs, inhibiting their activity. This interaction disrupts the normal cell cycle and transcription processes, leading to changes in cellular function .
Biochemical Pathways
The inhibition of CDKs by 2-Cyclopropyl-6-(oxolan-2-yl)pyrimidin-4-amine affects multiple biochemical pathways. These pathways are primarily involved in cell cycle regulation and transcription processes . The downstream effects of this disruption can lead to changes in cell proliferation and gene expression .
Result of Action
The molecular and cellular effects of 2-Cyclopropyl-6-(oxolan-2-yl)pyrimidin-4-amine’s action are primarily seen as changes in cell proliferation and gene expression. By inhibiting CDKs, the compound disrupts normal cell cycle and transcription processes, potentially leading to the death of cancer cells .
Propriétés
IUPAC Name |
2-cyclopropyl-6-(oxolan-2-yl)pyrimidin-4-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15N3O/c12-10-6-8(9-2-1-5-15-9)13-11(14-10)7-3-4-7/h6-7,9H,1-5H2,(H2,12,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SBFJPAVXMLBNGQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(OC1)C2=CC(=NC(=N2)C3CC3)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Cyclopropyl-6-(oxolan-2-yl)pyrimidin-4-amine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



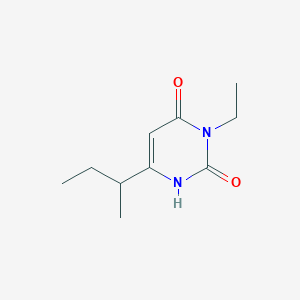
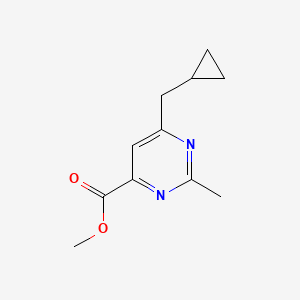
![4-[(3R,4R)-4-hydroxypyrrolidin-3-yl]-1lambda6-thiomorpholine-1,1-dione](/img/structure/B1484092.png)
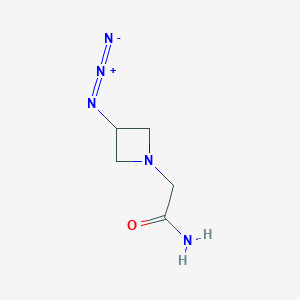
![6-[4-(2-Methoxyethyl)piperazin-1-yl]pyridazin-3-amine](/img/structure/B1484096.png)
![2-[1-(6-Aminopyridazin-3-yl)piperidin-4-yl]ethan-1-ol](/img/structure/B1484098.png)

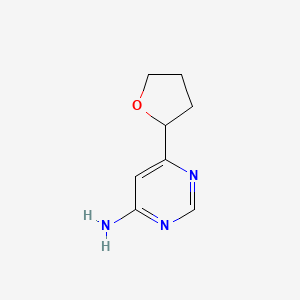
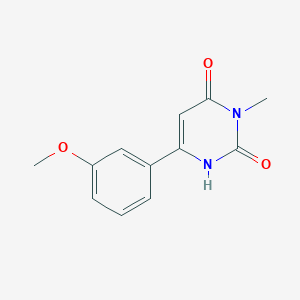
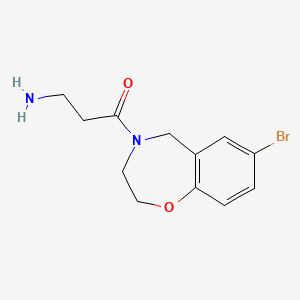
![2-Chloro-1-[3-(methoxymethyl)-3-(trifluoromethyl)pyrrolidin-1-yl]propan-1-one](/img/structure/B1484106.png)


![6-[(4-Fluorophenoxy)methyl]-2-methylpyrimidin-4-amine](/img/structure/B1484110.png)